4,5-Dichloropyridine-3-sulfonyl chloride 4,5-Dichloropyridine-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1352498-23-7
VCID: VC5334527
InChI: InChI=1S/C5H2Cl3NO2S/c6-3-1-9-2-4(5(3)7)12(8,10)11/h1-2H
SMILES: C1=C(C(=C(C=N1)Cl)Cl)S(=O)(=O)Cl
Molecular Formula: C5H2Cl3NO2S
Molecular Weight: 246.49

4,5-Dichloropyridine-3-sulfonyl chloride

CAS No.: 1352498-23-7

Cat. No.: VC5334527

Molecular Formula: C5H2Cl3NO2S

Molecular Weight: 246.49

* For research use only. Not for human or veterinary use.

4,5-Dichloropyridine-3-sulfonyl chloride - 1352498-23-7

Specification

CAS No. 1352498-23-7
Molecular Formula C5H2Cl3NO2S
Molecular Weight 246.49
IUPAC Name 4,5-dichloropyridine-3-sulfonyl chloride
Standard InChI InChI=1S/C5H2Cl3NO2S/c6-3-1-9-2-4(5(3)7)12(8,10)11/h1-2H
Standard InChI Key RKXHGORYRFDXNN-UHFFFAOYSA-N
SMILES C1=C(C(=C(C=N1)Cl)Cl)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

4,5-Dichloropyridine-3-sulfonyl chloride belongs to the class of heterocyclic sulfonyl chlorides. Its structure consists of a pyridine ring substituted at the 3-, 4-, and 5-positions with a sulfonyl chloride group and two chlorine atoms, respectively. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC5H2Cl3NO2S\text{C}_5\text{H}_2\text{Cl}_3\text{NO}_2\text{S}
Molecular Weight246.49 g/mol
SMILES NotationO=S(C1=C(Cl)C(Cl)=CN=C1)(Cl)=O
Boiling PointNot available
Storage Conditions-20°C, inert atmosphere, moisture-free

The sulfonyl chloride group (-SO2_2Cl) enhances electrophilicity, making the compound reactive toward amines, alcohols, and other nucleophiles. Quantum chemical calculations predict a planar geometry, with the sulfonyl group adopting a tetrahedral configuration.

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

C5H2Cl3NO2S+RNH2C5H2Cl3NSO2R+HCl\text{C}_5\text{H}_2\text{Cl}_3\text{NO}_2\text{S} + \text{RNH}_2 \rightarrow \text{C}_5\text{H}_2\text{Cl}_3\text{NSO}_2\text{R} + \text{HCl}

This reactivity is exploited in synthesizing enzyme inhibitors and receptor antagonists.

Cross-Coupling Reactions

Hazard StatementPrecautionary MeasureSource
H314Causes severe skin burns/eye damage
H302Harmful if swallowed
H335May cause respiratory irritation

Handling Recommendations:

  • Use PPE: Nitrile gloves, goggles, and lab coats .

  • Work in a fume hood with local exhaust ventilation.

  • Avoid contact with water due to violent decomposition.

Comparative Analysis with Analogues

Compared to 3,5-dichloropyridine-4-sulfonyl chloride (CAS: 1261787-04-5), the 4,5-dichloro isomer exhibits:

  • Higher reactivity in nucleophilic substitutions due to steric and electronic effects .

  • Broader solubility in polar aprotic solvents (e.g., DMF, DMSO).

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